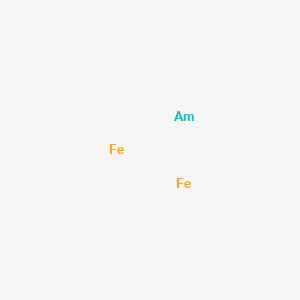
Americium;iron
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Americium;iron is a compound that combines the elements americium and iron Americium is a synthetic element with the atomic number 95, known for its radioactivity and ability to generate significant heat Iron, on the other hand, is a naturally occurring element with the atomic number 26, widely used in various industries due to its strength and versatility
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of americium;iron compounds typically involves the reaction of americium with iron under controlled conditions. One common method is the reduction of americium(III) compounds with iron powder. This reaction is usually carried out in a high-temperature furnace under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound compounds is limited due to the rarity and radioactivity of americium. small-scale production can be achieved in specialized facilities equipped to handle radioactive materials. The process involves the separation of americium from nuclear reactor waste, followed by its purification and reaction with iron.
Analyse Chemischer Reaktionen
Types of Reactions
Americium;iron compounds can undergo various chemical reactions, including:
Oxidation: Americium can be oxidized to higher oxidation states, such as americium(IV) oxide.
Reduction: Reduction of americium(III) compounds with iron can yield americium(II) compounds.
Substitution: Americium can form substitution compounds with other elements, such as halides.
Common Reagents and Conditions
Oxidation: Oxygen or fluorine gas can be used as oxidizing agents.
Reduction: Iron powder or sodium amalgam can be used as reducing agents.
Substitution: Halogen gases (chlorine, bromine, iodine) can be used for substitution reactions.
Major Products
Oxidation: Americium(IV) oxide (AmO₂)
Reduction: Americium(II) chloride (AmCl₂)
Substitution: Americium(III) fluoride (AmF₃), Americium(III) chloride (AmCl₃)
Wissenschaftliche Forschungsanwendungen
Americium;iron compounds have several scientific research applications:
Chemistry: Used in the study of transuranic elements and their chemical properties.
Biology: Research on the biological effects of americium exposure and its potential use in radiotherapy.
Industry: Used in smoke detectors and as a neutron source in various industrial applications.
Wirkmechanismus
The mechanism of action of americium;iron compounds involves the interaction of americium’s radioactive properties with its environment. Americium emits alpha particles, which can ionize surrounding molecules and generate heat. This property is utilized in smoke detectors and neutron sources. The molecular targets and pathways involved include the ionization of air molecules and the generation of free radicals.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Curium;iron: Similar to americium;iron, curium;iron compounds involve the combination of curium (another transuranic element) with iron.
Plutonium;iron: Plutonium;iron compounds share similar properties due to the presence of another actinide element, plutonium.
Uniqueness
This compound compounds are unique due to the specific radioactive properties of americium. Unlike curium and plutonium, americium has a longer half-life, making it more suitable for long-term applications such as smoke detectors and neutron sources. Additionally, the combination with iron enhances its stability and usability in various industrial and scientific applications.
Eigenschaften
CAS-Nummer |
59330-36-8 |
|---|---|
Molekularformel |
AmFe2 |
Molekulargewicht |
354.75 g/mol |
IUPAC-Name |
americium;iron |
InChI |
InChI=1S/Am.2Fe |
InChI-Schlüssel |
ZPWGSUCTKWSRIB-UHFFFAOYSA-N |
Kanonische SMILES |
[Fe].[Fe].[Am] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9H-Pyrrolo[1,2-a]indole-2-carboxylic acid, 3-methyl-9-oxo-, ethyl ester](/img/structure/B14622274.png)
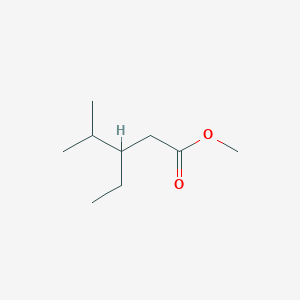
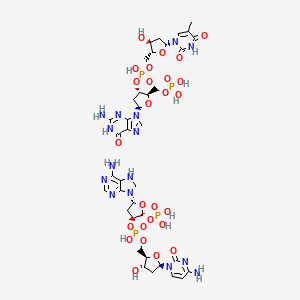
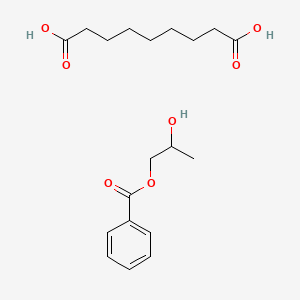
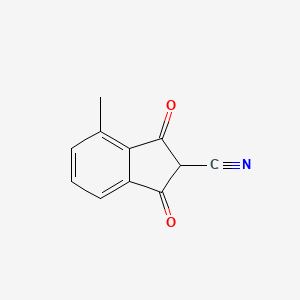
![2,2'-[(1R,2S)-Cyclopropane-1,2-diyl]di(ethan-1-ol)](/img/structure/B14622295.png)
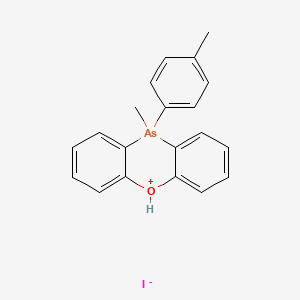
![N-[(4-Aminophenyl)methyl]-L-tyrosine](/img/structure/B14622321.png)
![Methanone, bis[3-(mercaptomethyl)phenyl]-](/img/structure/B14622324.png)
![3-Amino-1-(6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indol-5-yl)butan-1-one](/img/structure/B14622326.png)

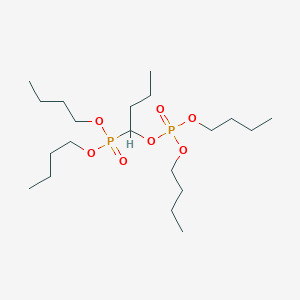
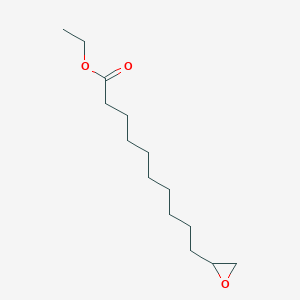
![3-[(E)-Methyldiazenyl]heptan-3-ol](/img/structure/B14622364.png)
